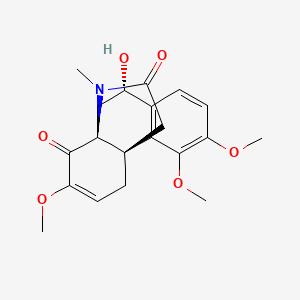

16-Oxoprometaphanine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

16-Oxoprometaphanine (16-OPM) is a novel synthetic compound with a wide range of potential applications in scientific research. It is a versatile molecule that can be used in a variety of experiments and has been studied extensively in the fields of biochemistry and physiology.

Scientific Research Applications

Synthetic Intermediates for Antibiotics

A study by Iwagami et al. (1990) developed a synthetic route to chiral O-alkyloxime (S)-16, a synthetic intermediate for potent antibiotics like M-14659. This route involved optical resolution of a racemic α-(phthalimidooxy)arylacetic acid (Iwagami, Nakazawa, Yatagai, Hijiya, Honda, Naora, Ohnuki, Yukawa, 1990).

DNA-Repair Endonuclease Inhibition

Hodges and Chipman (2002) discovered that sodium dichromate down-regulates hOGG1, a DNA-repair endonuclease. This is significant for understanding how hexavalent chromium, a human pulmonary carcinogen, causes DNA oxidation (Hodges, Chipman, 2002).

Bioarchaeology Applications

Pederzani and Britton (2019) highlighted the use of oxygen isotope analyses (18O/16O) in bioarchaeology. This method aids in reconstructing past human-environment interactions and understanding socio-cultural decisions (Pederzani, Britton, 2019).

Antihypoxic Properties in Neurology

Linée et al. (1978) researched l-eburnamonine (16-oxoeburnane), noting its significant experimental cerebral 'oxygenator' and antihypoxic properties, which are more pronounced than vincamine. This has implications for neurological research and treatments (Linée, Lacroix, Le Pollés, Aurousseau, Boulu, van den Driessche, Albert, 1978).

Autophagy and Oxidative Stress

Castino et al. (2010) found that inhibition of PI3k class III-dependent autophagy prevents apoptosis and necrosis by oxidative stress in dopaminergic neuroblastoma cells. This discovery is critical for understanding cellular responses to oxidative stress (Castino, Bellio, Follo, Murphy, Isidoro, 2010).

Pharmaceutical Synthesis

Yan et al. (2005) demonstrated an environmentally friendly process for preparing 16-Dehydropregnenolone Acetate, an important intermediate for steroidal drugs, using a less toxic and environmentally benign method (Yan, Yong-yong, Xuexin, Xuesong, Baowen, 2005).

Carbacyclin Derivatives in Medicine

Stürzebecher et al. (1986) synthesized a novel carbacyclin derivative with high metabolic stability and oral activity, which can be beneficial for conditions where prostacyclin and Iloprost are therapeutically useful (Stürzebecher, Haberey, Müller, Schillinger, Schröder, Skuballa, Stock, Vorbrüggen, Witt, 1986).

Drug Discovery and Chemistry

Wuitschik et al. (2010) discussed how oxetanes, including 16-oxo compounds, can significantly change solubility, lipophilicity, and metabolic stability, impacting drug discovery and chemical synthesis (Wuitschik, Carreira, Wagner, Fischer, Parrilla, Schuler, Rogers-Evans, Müller, 2010).

Mechanism of Action

Target of Action

16-Oxoprometaphanine is a complex organic compound with a chemical structure of C16H9NO The primary targets of this compound are not explicitly mentioned in the available literature

Biochemical Pathways

It’s known that this compound belongs to the class of tyrosine alkaloids . Alkaloids typically interact with a variety of enzymes and receptors in the body, but the specific pathways influenced by this compound remain to be determined.

Pharmacokinetics

Some properties such as its predicted density (142±01 g/cm3) and boiling point (6164±550 °C) have been reported . These properties can influence the compound’s bioavailability, but more detailed pharmacokinetic studies are needed to fully understand this aspect.

Result of Action

It’s known that the compound is used in the fluorescence dye industry and can serve as a marker in fluorescence microscopy for studying the distribution and transport of biomolecules in cells and tissues . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well studied. Factors such as temperature, pH, and the presence of other molecules can potentially affect the action of this compound. For instance, it’s recommended to store the compound at 2-8℃ , suggesting that temperature could affect its stability.

properties

IUPAC Name |

(1R,8S,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraene-11,16-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6/c1-21-15(23)10-19-8-7-14(26-3)18(24)20(19,21)9-12(22)11-5-6-13(25-2)17(27-4)16(11)19/h5-7,12,22H,8-10H2,1-4H3/t12-,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLACZJGCNXVIAX-NXXCRTJYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC23C1(CC(C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C[C@@]23[C@@]1(C[C@@H](C4=C2C(=C(C=C4)OC)OC)O)C(=O)C(=CC3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3,4,5-tetrahydroxy-8-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-6-one](/img/structure/B579888.png)

![N-[1-(3-Chloro-4-fluorophenyl)-2-hydroxyethyl]-3-[4-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-pyrrole-5-carboxamide](/img/structure/B579907.png)